![molecular formula C23H27ClFN5O B2640276 1-(3-chloro-4-fluorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine CAS No. 2097858-53-0](/img/structure/B2640276.png)
1-(3-chloro-4-fluorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-fluorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine is a useful research compound. Its molecular formula is C23H27ClFN5O and its molecular weight is 443.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. Basic: What are the key synthetic routes for preparing this compound, and how are reaction conditions optimized?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the piperazine and cyclopenta[c]pyridazine cores. A common approach includes:
Core Assembly : Coupling the 3-chloro-4-fluorophenyl group to the piperazine ring via nucleophilic substitution or Buchwald-Hartwig amination .
Carbonyl Linkage : Introducing the piperidine-4-carbonyl group using carbodiimide-mediated coupling (e.g., EDC/HOBt) under anhydrous conditions .
Cyclopenta[c]pyridazine Integration : Cyclization reactions (e.g., [3+2] cycloaddition) under controlled temperatures (0–5°C) to stabilize reactive intermediates .
Optimization : Reaction progress is monitored via TLC and HPLC, with yields improved by adjusting solvent polarity (e.g., DMF for solubility) and catalyst loading (e.g., Pd(OAc)₂ for cross-coupling) .
Q. Advanced: How can structural modifications enhance this compound's pharmacokinetic properties?
Answer:
Targeted derivatization focuses on:
- Lipophilicity Reduction : Introducing polar groups (e.g., hydroxyl or sulfonamide) to the piperazine or pyridazine rings to improve aqueous solubility .
- Metabolic Stability : Fluorine substitution at strategic positions (e.g., 4-fluorophenyl) to block cytochrome P450-mediated oxidation .
- Bioavailability : Piperidine N-methylation to reduce first-pass metabolism, as seen in related CCR5 antagonists .
Methodology : Computational modeling (e.g., DFT for electronic effects) guides rational design, followed by in vitro ADME assays (e.g., Caco-2 permeability) .
Q. Basic: What analytical techniques validate the compound's purity and structural integrity?
Answer:
Key Techniques :
Q. Advanced: How do structural contradictions in related compounds inform SAR studies?
Answer:
Contradictions arise in receptor binding data for analogs with:
- Piperazine vs. Piperidine Linkers : Piperazine derivatives (e.g., Sch-350634) show higher CCR5 affinity than piperidine analogs due to conformational flexibility .
- Halogen Substitution : 4-Fluorophenyl groups enhance serotonin receptor binding (Ki < 10 nM) compared to chlorophenyl analogs (Ki > 50 nM) .
Resolution : Molecular docking (e.g., AutoDock Vina) identifies steric clashes or hydrogen-bond mismatches in low-affinity variants .
Q. Basic: What biological targets are hypothesized for this compound?
Answer:
Based on structural analogs, potential targets include:
- GPCRs : Serotonin (5-HT₂A) and dopamine receptors due to piperazine pharmacophores .
- Kinases : Cyclin-dependent kinases (CDKs) via pyridazine interactions with ATP-binding pockets .
- Antimicrobial Targets : Bacterial efflux pumps (e.g., NorA) inhibited by hydrophobic aryl groups .
Q. Advanced: How are binding kinetics and selectivity profiles quantified experimentally?
Answer:
Assays :
- SPR/BLI : Real-time kinetics (ka/kd) for receptor-ligand interactions .
- Radioligand Displacement : IC₅₀ values for serotonin/dopamine receptors using [³H]ketanserin or [³H]spiperone .
- Selectivity Panels : Profiling against 50+ off-target receptors (e.g., hERG, muscarinic) to minimize toxicity .
Data Interpretation : Schild analysis distinguishes competitive vs. allosteric binding modes .
Q. Basic: What are common stability issues during storage, and how are they mitigated?
Answer:
- Hydrolysis : The carbonyl group is prone to degradation in aqueous buffers; lyophilization or storage at −80°C in anhydrous DMSO is recommended .
- Photooxidation : Aryl chloride groups degrade under UV light; amber vials and inert atmospheres (N₂) are used .
Q. Advanced: How does molecular dynamics (MD) simulate this compound's membrane permeation?
Answer:
Simulation Workflow :
Membrane Bilayer Setup : POPC lipid bilayer solvated in TIP3P water .
Force Fields : AMBER ff14SB for the compound; Lipid17 for membranes.
Permeation Metrics : Free-energy profiles (PMF) via umbrella sampling, identifying bottlenecks at phosphate headgroups .
Outcome : Modifications to reduce logP (e.g., adding −OH groups) lower energy barriers for transcellular transport .
Q. Basic: What safety protocols are critical during synthesis?
Answer:
- Toxic Reagents : Use fume hoods for hydrazine derivatives (carcinogenic) .
- Exothermic Reactions : Cool baths (ice/acetone) for cyclization steps to prevent runaway reactions .
- Waste Disposal : Halogenated byproducts require incineration to avoid environmental release .
Q. Advanced: How do crystallography and cryo-EM resolve binding modes with therapeutic targets?
Answer:
Case Study : Co-crystallization with 5-HT₂A receptor (PDB: 6WGT) revealed:
- Piperazine Interactions : Salt bridges with Asp155.
- Fluorophenyl Positioning : Hydrophobic packing against Phe234 .
Methodology : Cryo-EM (2.8 Å resolution) captures conformational changes upon binding, guiding lead optimization .
Propiedades
IUPAC Name |
[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClFN5O/c24-19-15-18(4-5-20(19)25)28-10-12-30(13-11-28)23(31)16-6-8-29(9-7-16)22-14-17-2-1-3-21(17)26-27-22/h4-5,14-16H,1-3,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKFGCHXRPZIND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.